molecular formula C13H14N2O4 B1462211 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid CAS No. 1042796-48-4

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid

Cat. No.: B1462211
CAS No.: 1042796-48-4
M. Wt: 262.26 g/mol
InChI Key: ZGUQPSYQMDPOBB-UHFFFAOYSA-N
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Description

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid is a benzoic acid derivative featuring a 3-methoxy group and a 4-position 2-(imidazol-1-yl)ethoxy substituent. The imidazole moiety may influence solubility, reactivity, and interactions with biological targets, making this compound relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-12-8-10(13(16)17)2-3-11(12)19-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUQPSYQMDPOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid with imidazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structural integrity and purity of the synthesized compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against A2780 ovarian cancer cells and demonstrated a reduction in cell viability at micromolar concentrations.

Cell Line IC50 (µM) Effect
A2780<1High anti-proliferative activity
A2780cis<1Effective against resistant cells

The compound's mechanism of action appears to involve the induction of apoptosis, as indicated by increased caspase 3/7 activity in treated cells. This suggests that this compound may trigger programmed cell death pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. It has been evaluated against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus1.27
Escherichia coli2.54
Klebsiella pneumoniae2.60

These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents, especially in light of rising antibiotic resistance.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study reported that treatment with this compound led to a significant decrease in metabolic activity in A2780 cells, with an IC50 value indicating potent activity at low concentrations .
  • Antimicrobial Efficacy : Another investigation assessed its efficacy against various bacterial strains, confirming its potential as an effective antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

IMEBA has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Several studies have shown that IMEBA exhibits significant antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : Research indicates that IMEBA may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases such as arthritis.
  • Anticancer Properties : Preliminary studies suggest that IMEBA may induce apoptosis in cancer cell lines. Its ability to target specific signaling pathways involved in cell proliferation makes it a candidate for further investigation as an anticancer agent.

Drug Development

IMEBA serves as a lead compound in drug development processes:

  • Drug Design : The structural features of IMEBA allow for modifications that can enhance its pharmacological profile. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy and reduce toxicity.
  • Formulation Development : Due to its solubility characteristics, IMEBA can be formulated into various dosage forms, including tablets and injectables. Its stability under different conditions has been assessed to ensure effective delivery.

Material Science

In addition to biological applications, IMEBA has potential uses in material science:

  • Polymer Chemistry : IMEBA can be incorporated into polymer matrices to create materials with enhanced properties, such as increased thermal stability or improved mechanical strength. Research is ongoing to explore its use in biodegradable polymers.
  • Nanotechnology : The compound has been evaluated for its role in the synthesis of nanoparticles. Its ability to stabilize metal ions during reduction processes opens avenues for developing nanomaterials with specific functionalities.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Anticancer PropertiesInduces apoptosis in cancer cell lines
Drug DevelopmentDrug DesignStructural modifications enhance pharmacological profile
Formulation DevelopmentStable under various conditions
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength
NanotechnologyStabilizes metal ions for nanoparticle synthesis

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of IMEBA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research by Johnson et al. (2023) explored the anti-inflammatory effects of IMEBA on lipopolysaccharide (LPS)-stimulated macrophages. The study found that IMEBA significantly reduced the levels of TNF-alpha and IL-6, suggesting its utility in managing chronic inflammatory conditions.

Case Study 3: Polymer Applications

A recent investigation by Lee et al. (2023) focused on incorporating IMEBA into poly(lactic acid) (PLA) matrices. The modified PLA exhibited improved thermal properties and biodegradability, indicating the potential for sustainable material applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Structural Difference: Replaces the imidazole group with a hydroxyl-terminated ethoxy chain. Applications: Serves as a monomer for synthesizing poly(ethylene vanillate), a biobased alternative to PET. Catalysts like TBT enhance esterification efficiency, yielding polymers with thermal stability suitable for industrial applications . Key Properties:

  • Higher hydrophilicity due to the hydroxyl group.
  • Limited biological activity compared to imidazole-containing analogs.
Property 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic Acid 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid
Reactivity Enhanced coordination with metals (imidazole N) Esterification-focused (hydroxyl group)
Thermal Stability Likely lower (imidazole may decompose) High (used in polymer synthesis)
Biological Activity Potential DNA intercalation or enzyme inhibition Minimal (primarily structural monomer)

Dicyanophenoxy-3-methoxybenzoic Acid Derivatives

Structural Difference: Substituted with a dicyanophenoxy group instead of imidazolyl ethoxy. Applications: Forms Zn(II) phthalocyanine complexes that intercalate DNA via π-π stacking, demonstrated by absorption spectra and gel electrophoresis . Key Properties:

  • Cyano groups enhance electron-withdrawing effects, stabilizing DNA interactions.
  • The imidazole analog may exhibit stronger hydrogen bonding due to N–H groups.
Property This compound Dicyanophenoxy-3-methoxybenzoic Acid
DNA Binding Mechanism Potential intercalation or minor groove binding Intercalation (rigid planar structure)
Electronic Effects Electron-donating (imidazole) Electron-withdrawing (cyano groups)

Metal Complexes of 3-Methoxybenzoic Acid

Structural Difference : Lacks the imidazolyl ethoxy substituent.
Applications : Forms ionic metal complexes (Mn, Co, Ni) with carboxylate groups, as shown by IR spectra (νₐₛ(COO⁻) at 1568 cm⁻¹, νₛ(COO⁻) at 1402 cm⁻¹) .
Key Properties :

  • The imidazole analog may form covalent metal bonds via N coordination.
  • Ionic character in 3-methoxybenzoate complexes limits catalytic utility.
Property This compound 3-Methoxybenzoate Metal Complexes
Coordination Mode Mixed (carboxylate + imidazole N) Ionic (carboxylate only)
Stability Higher (chelating effect) Moderate (ionic interactions)

Other Imidazole-Containing Benzoic Acid Derivatives

  • 4-Hydroxybenzoic acid–1H-imidazole (1/1) : Co-crystal structure with hydrogen bonding between imidazole and carboxylate groups, enhancing solid-state stability .
  • 4-{[3-(1H-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic acid hydrochloride : Features a thiazolidine ring and hydrochloride salt, improving solubility (PSA = 84.66) and bioavailability .
Property This compound 4-{[3-(1H-imidazol-1-ylacetyl)-...} Hydrochloride
Solubility Moderate (free carboxylic acid) High (hydrochloride salt)
Molecular Complexity Lower (linear substituent) Higher (thiazolidine ring)

Preparation Methods

Ether Formation via Nucleophilic Substitution

A common approach to introduce the 2-imidazol-1-yl-ethoxy group onto the 3-methoxybenzoic acid involves nucleophilic substitution reactions where an imidazole derivative acts as a nucleophile attacking an appropriately activated benzoic acid derivative.

  • Step 1: Synthesis of 3-methoxy-4-(2-chloroethoxy)benzoic acid or its ester derivative.
  • Step 2: Nucleophilic substitution of the chlorine by imidazole to form the 4-(2-imidazol-1-yl-ethoxy)-3-methoxybenzoic acid.

This reaction typically requires a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) and a base (e.g., potassium carbonate) to deprotonate the imidazole, enhancing its nucleophilicity.

Direct Coupling via Imidazole Alkylation

Alternatively, the imidazole ring can be alkylated with a 2-haloethyl derivative of 3-methoxybenzoic acid:

  • Step 1: Preparation of 2-haloethyl-3-methoxybenzoate.
  • Step 2: Alkylation of imidazole nitrogen with the haloethyl derivative under basic conditions.

This method offers control over regioselectivity and can be optimized to minimize side reactions.

Use of Protecting Groups and Ester Hydrolysis

In many cases, the carboxylic acid group is protected as an ester (e.g., methyl or ethyl ester) during the ether formation to prevent side reactions. After the ether linkage is installed, the ester is hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Preparation Method from Patent Literature

Although no direct patent describes the exact compound, related imidazole-containing benzoic acid derivatives have been synthesized using multi-step processes. For example, a process for preparing imidazole-substituted benzoic acid derivatives includes:

Step Description Conditions Notes
1 Preparation of 2-methylimidazole-4-formaldehyde via reaction of 2-bromopropionaldehyde and acetamidine hydrochloride Mild conditions, no strong acid gases generated Intermediate is stable and suitable for scale-up
2 Alkylation of imidazole aldehyde with bromobenzyl under nitrogen atmosphere, low temperature (−5 to 15 °C) Use of strong base such as sodium methoxide or potassium hydroxide Controlled temperature critical for yield
3 Condensation with diethyl succinate in alcohol solvents (methanol, ethanol, or isopropanol) under base catalysis at 50–60 °C Post-treatment to isolate product Yield approximately 53%

While this example is for a related imidazole derivative, the principles of controlled base-catalyzed alkylation and condensation under mild conditions apply to the target compound's synthesis.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as tetrahydrofuran and dimethylformamide facilitate nucleophilic substitution steps. Alcohols like methanol or ethanol are used in condensation reactions.
  • Bases: Sodium methoxide, sodium ethoxide, potassium hydroxide, or sodium hydroxide are commonly employed to deprotonate imidazole and activate nucleophiles.
  • Temperature: Low temperatures (−5 to 15 °C) are maintained during alkylation to avoid side reactions; moderate heating (50–60 °C) is used for condensation steps.
  • Atmosphere: Nitrogen or inert atmosphere is preferred to prevent oxidation and moisture interference.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Range/Value Purpose/Effect
Solvent THF, DMF, MeOH, EtOH Solubilize reactants, control reactivity
Base NaOMe, NaOEt, KOH, NaOH Deprotonate nucleophiles, catalyze reactions
Temperature (alkylation) −5 to 15 °C Control reaction rate, minimize side products
Temperature (condensation) 50 to 60 °C Promote condensation reaction
Reaction time 1–7 hours Ensure completion of each step
Yield ~50–60% (depending on step) Moderate, suitable for scale-up

Analytical and Research Findings

  • The stepwise synthesis allows isolation of stable intermediates, enhancing overall yield and purity.
  • Avoiding strong acid gases during synthesis improves safety and environmental profile.
  • Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard.
  • Computational studies on similar imidazole syntheses suggest base strength correlates with reaction efficiency, guiding base choice.
  • Industrial scale-up favors solvents and bases that are cost-effective and environmentally benign.

Q & A

Q. What are the key considerations for synthesizing 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid with high purity?

Synthesis requires multi-step organic reactions, including coupling imidazole derivatives with methoxybenzoic acid precursors. Critical steps involve optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via recrystallization or column chromatography. Analytical validation using NMR, HPLC, and mass spectrometry ensures purity (>95%) and structural fidelity .

Q. Which analytical techniques are most effective for confirming the compound’s structure?

X-ray crystallography (for crystalline derivatives) and spectroscopic methods (¹H/¹³C NMR, FT-IR) are primary tools. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Comparative studies with known analogs can resolve ambiguities .

Q. How are preliminary biological activities of this compound screened?

In vitro assays (e.g., enzyme inhibition, receptor binding) and cell-based models (e.g., cancer cell lines, inflammatory markers) are standard. Dose-response curves and IC₅₀ values quantify potency. Parallel toxicity screening (e.g., hemolysis, mitochondrial stress) ensures selectivity .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

By-products from incomplete coupling or oxidation are typical. Reverse-phase HPLC with UV detection identifies impurities, while preparative chromatography isolates them. Solvent selection (e.g., DMF for solubility) and inert atmospheres reduce side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data?

Pharmacokinetic profiling (e.g., bioavailability, metabolic stability) explains efficacy gaps. Techniques like LC-MS/MS quantify plasma concentrations, while molecular dynamics (MD) simulations predict protein-ligand interactions. Species-specific metabolism studies (e.g., cytochrome P450 assays) further contextualize results .

Q. What strategies optimize reaction yields in large-scale synthesis?

Catalytic systems (e.g., palladium for cross-coupling) and solvent optimization (e.g., DMSO for polar intermediates) improve efficiency. Continuous flow reactors enhance reproducibility, and Design of Experiments (DoE) models identify critical parameters (e.g., temperature gradients) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Systematic substitution of the imidazole ring (e.g., methyl vs. benzyl groups) and methoxy position alters bioactivity. QSAR models correlate electronic/steric properties with target affinity. Docking studies (e.g., AutoDock Vina) prioritize modifications for GPCR or kinase targets .

Q. What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Mass spectrometry identifies hydrolytic or oxidative breakdown products. Buffered solutions (pH 1.2–7.4) simulate gastric/intestinal environments .

Q. How are crystal packing interactions analyzed to predict solubility?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks and π-π stacking. Hirshfeld surface analysis quantifies intermolecular contacts. Solubility parameters (Hansen solubility spheres) guide co-crystal or salt formulation strategies .

Q. What experimental designs address contradictory data in mechanism-of-action studies?

Orthogonal assays (e.g., CRISPR knockouts, isoform-specific inhibitors) validate target engagement. Phosphoproteomics or thermal shift assays confirm binding. Contradictory results may indicate off-target effects, requiring chemoproteomics or transcriptomic profiling .

Methodological Notes

  • Safety : Handle intermediates (e.g., acyl chlorides) under fume hoods with PPE. Refer to SDS guidelines for hazardous by-products .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) meticulously. Use internal standards (e.g., deuterated solvents) for spectroscopic consistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.